2,4-Dichloro-6-[(mesitylimino)methyl]phenol
CAS No.:
Cat. No.: VC16729298
Molecular Formula: C16H15Cl2NO
Molecular Weight: 308.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15Cl2NO |
|---|---|
| Molecular Weight | 308.2 g/mol |
| IUPAC Name | 2,4-dichloro-6-[(2,4,6-trimethylphenyl)iminomethyl]phenol |
| Standard InChI | InChI=1S/C16H15Cl2NO/c1-9-4-10(2)15(11(3)5-9)19-8-12-6-13(17)7-14(18)16(12)20/h4-8,20H,1-3H3 |
| Standard InChI Key | MCAUZWPGKJAZAW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s IUPAC name, 2,4-dichloro-6-[(2,4,6-trimethylphenyl)iminomethyl]phenol, reflects its intricate architecture. The phenolic ring is substituted with chlorine atoms at positions 2 and 4, while the mesitylimino group at position 6 introduces steric bulk and electronic effects. Mesitylene (1,3,5-trimethylbenzene) contributes to the compound’s hydrophobicity and stability, which may enhance its reactivity in organic synthesis or interactions with biological targets.
The planar phenolic moiety allows for - stacking interactions, whereas the chlorine atoms increase electrophilicity, potentially facilitating nucleophilic substitution reactions. The imine linkage (-N=CH-) introduces a site for tautomerism or coordination with metal ions, broadening its applicability in catalysis.
Physical and Chemical Properties
Thermodynamic Parameters
The mesitylimino group likely elevates the boiling point and density compared to simpler chlorophenols due to increased molecular mass and van der Waals interactions.
Solubility and Reactivity
The compound is expected to exhibit low water solubility, typical of chlorinated aromatics, but may dissolve in polar aprotic solvents (e.g., DMSO, DMF). The phenolic hydroxyl group can act as a weak acid (), deprotonating under basic conditions to form a phenoxide ion, which enhances nucleophilicity. The imine group may participate in condensation reactions or serve as a ligand in metal complexes.
Synthesis and Manufacturing
Challenges and Optimization
Key challenges include avoiding over-chlorination and ensuring regioselectivity. Microwave-assisted synthesis or flow chemistry could improve yields and reduce reaction times. Scalability remains a concern due to the cost of mesitylamine and the need for stringent temperature control.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for drug discovery. Structural modifications (e.g., introducing sulfonamide groups) could enhance bioavailability.
Materials Science
As a ligand, it could stabilize metal nanoparticles for catalytic applications. Its aromaticity also makes it a candidate for organic semiconductors or liquid crystals.
Environmental Chemistry
Potential use in pollutant degradation via Fenton-like reactions warrants exploration, though environmental persistence must be assessed.
Comparative Analysis with Structural Analogues
2,4-Dichlorophenol
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Similarities: Chlorine substitution pattern; phenolic hydroxyl group.
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Differences: Lacks the mesitylimino group, reducing steric hindrance and catalytic potential.
2,4-Dichloro-3-methylphenol
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Similarities: Chlorine and methyl substituents enhance hydrophobicity.
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Differences: Methyl group at position 3 versus mesitylimino at position 6; lower molecular weight limits complexity.
Future Research Directions
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Synthesis Optimization: Develop scalable, cost-effective methods.
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Mechanistic Studies: Elucidate biological targets using proteomics and molecular docking.
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Toxicological Profiling: Assess genotoxicity and ecotoxicology.
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Application Trials: Test efficacy in drug formulations and catalytic systems.
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